1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyridazine core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the pyridine ring.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be used to study enzyme interactions and cellular pathways. Its potential as a pharmacological agent makes it a candidate for drug discovery and development .
Medicine
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various cellular pathways. This can lead to changes in cellular function and ultimately result in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
- (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[5-(difluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
- (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[5-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Uniqueness
The uniqueness of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine lies in its specific combination of functional groups and structural features. The presence of the trifluoromethyl group on the pyridine ring, combined with the triazolopyridazine core and piperazine moiety, gives it distinct chemical and biological properties that differentiate it from similar compounds .
Properties
IUPAC Name |
(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7O/c1-11-22-23-15-5-3-13(24-27(11)15)16(28)26-8-6-25(7-9-26)14-4-2-12(10-21-14)17(18,19)20/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGFSDYFZCVIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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